3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide, also known as PSB-0739, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have promising effects on various physiological and biochemical processes, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research into the synthesis and characterization of compounds similar to "3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide" indicates a deep interest in creating bioactive heterocyclic compounds. For instance, Desai, Makwana, and Senta (2016) synthesized a series of derivatives exhibiting significant antimicrobial activity, highlighting the potential for similar compounds in therapeutic applications Desai, A. H., Makwana, R. S., & Senta, R. (2016). Journal of Saudi Chemical Society.
Antimicrobial Activity
The antimicrobial properties of related compounds are of particular interest. Patel and Agravat (2007, 2009) explored the synthesis and microbial studies of new pyridine derivatives, resulting in compounds with considerable antibacterial and antifungal activities Patel, N., & Agravat, S. N. (2007). Chinese Journal of Chemistry; Patel, N. B., & Agravat, S. N. (2009). Chemistry of Heterocyclic Compounds.
Pharmacological and Bioactivity Studies
The search for novel antipsychotic agents has led to the synthesis and evaluation of heterocyclic carboxamides, indicating potential applications in the treatment of psychiatric disorders. Norman et al. (1996) identified derivatives with potent in vivo activities, suggesting the therapeutic utility of structurally similar compounds Norman, M. H., Navas, F., Thompson, J., & Rigdon, G. (1996). Journal of Medicinal Chemistry.
Anti-Tuberculosis Activity
In the fight against tuberculosis, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, displaying significant activity against Mycobacterium tuberculosis. This work by Srinivasarao et al. (2020) underscores the potential for compounds with similar moieties to serve as effective anti-tubercular agents Srinivasarao, S., Nandikolla, A., Suresh, A., Calster, K. V., De Voogt, L., Cappoen, D., Ghosh, B., Aggarwal, H., Murugesan, S., & Chandra Sekhar, K. V. G. (2020). RSC Advances.
Eigenschaften
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-15-7-5-9-18-13-15)14-6-4-8-16(12-14)24(22,23)20-10-2-1-3-11-20/h4-9,12-13H,1-3,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFOKEHORIJDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.